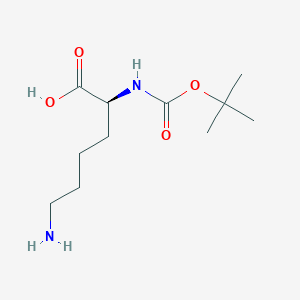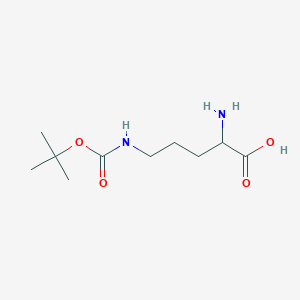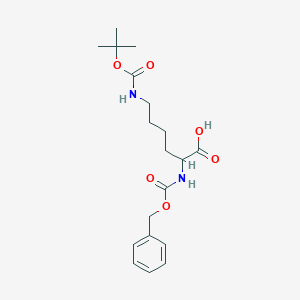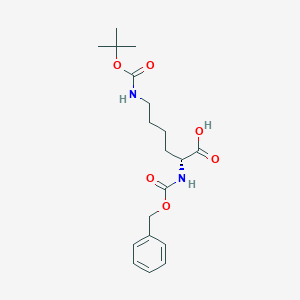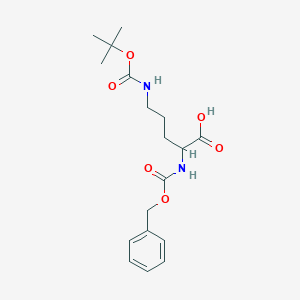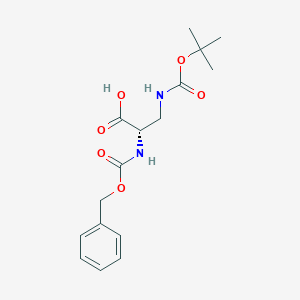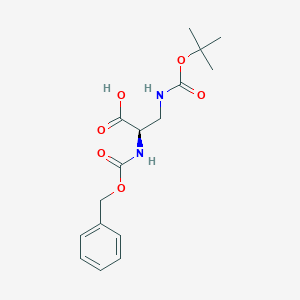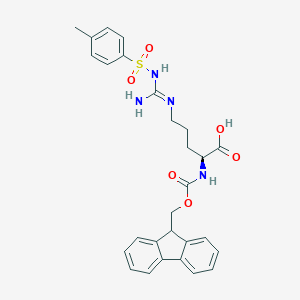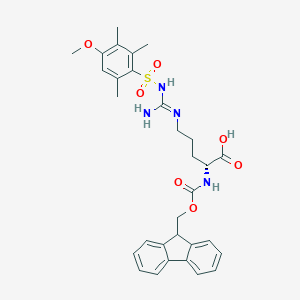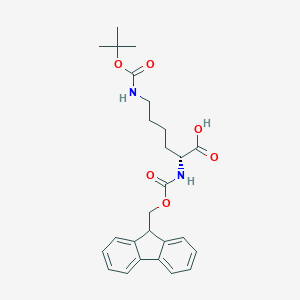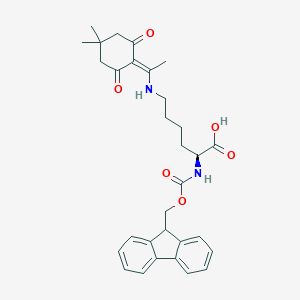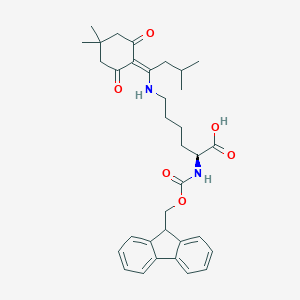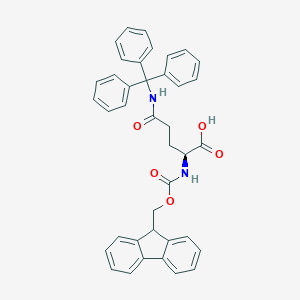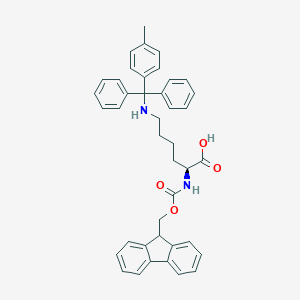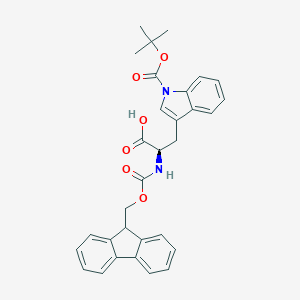
Fmoc-D-Trp(Boc)-OH
Vue d'ensemble
Description
Fmoc-D-Trp(Boc)-OH is an amino acid derivative used in peptide chemistry . It is a cleavable ADC linker that is used in the synthesis of antibody-drug conjugates (ADCs) .
Synthesis Analysis
Fmoc-D-Trp(Boc)-OH can be used for the synthesis of analogs of glucagon-like peptide-1 (GLP-1) for the treatment of type 2 diabetes and various peptides by Fmoc solid phase peptide synthesis (SPPS) .Molecular Structure Analysis
The empirical formula of Fmoc-D-Trp(Boc)-OH is C31H30N2O6 . Its molecular weight is 526.58 .Chemical Reactions Analysis
Fmoc-D-Trp(Boc)-OH is used in the synthesis of antibody-drug conjugates (ADCs) . It can also be used for the synthesis of analogs of glucagon-like peptide-1 (GLP-1) for the treatment of type 2 diabetes .Physical And Chemical Properties Analysis
Fmoc-D-Trp(Boc)-OH is a white solid . It has a molecular weight of 526.58 .Applications De Recherche Scientifique
Protecting Group for Tryptophan in Solid-Phase Peptide Synthesis : Wahlström and Undén (2009) describe the use of Fmoc-D-Trp(Boc)-OH as a protecting group for tryptophan in solid-phase peptide synthesis (SPPS). This derivative helps in avoiding acid-catalyzed side reactions and improves the solubility of peptides during HPLC purification (Wahlström & Undén, 2009).
Differentiation of Chiral Phosphorus Enantiomers : Li and Raushel (2007) demonstrated the use of Fmoc-D-Trp(Boc)-OH in differentiating enantiomers of chiral phosphorus compounds through NMR spectroscopy. This method offers a rapid and convenient way to measure the enantiomeric purity of these compounds (Li & Raushel, 2007).
Fluorogenic Amino Acid for Live-Cell Fluorescence Imaging : Mendive-Tapia et al. (2017) described the preparation of a tryptophan-based fluorogenic amino acid, Fmoc-Trp(C2-BODIPY)-OH, which includes Fmoc-D-Trp(Boc)-OH. This is used for live-cell fluorescence imaging, demonstrating the potential for this compound in biological applications (Mendive-Tapia et al., 2017).
Synthesis and Structure Characterization : Yi-nan and Key (2013) focused on the synthesis and structure characterization of Fmoc-L-Lys (Boc) -Gly-OH, where Fmoc-D-Trp(Boc)-OH plays a crucial role in simplifying and improving the synthetic method of polypeptides (Yi-nan & Key, 2013).
Controlled Drug Release from Microspheres : Oh et al. (1999) utilized Fmoc-D-Trp(Boc)-OH in the development of a method for controlled drug release. They conjugated it to poly(d,l-lactic-co-glycolic acid) for formulating microspheres, demonstrating a novel strategy for controlling the drug release rate from these microspheres (Oh et al., 1999).
Synthesis of Hydrophobic Peptides : Shakoori and Gangakhedkar (2014) discussed the use of Fmoc-D-Trp(Boc)-OH in the synthesis of hydrophobic peptides, highlighting its application in peptide industry, especially for cancer vaccinations (Shakoori & Gangakhedkar, 2014).
Preventing Epimerization in Peptide Synthesis : Zhang et al. (2001) identified the role of Fmoc-D-Trp(Boc) in reducing epimerization during peptide synthesis. This is particularly important when incorporating unnatural amino acids into peptides (Zhang et al., 2001).
Safety And Hazards
Propriétés
IUPAC Name |
(2R)-2-(9H-fluoren-9-ylmethoxycarbonylamino)-3-[1-[(2-methylpropan-2-yl)oxycarbonyl]indol-3-yl]propanoic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C31H30N2O6/c1-31(2,3)39-30(37)33-17-19(20-10-8-9-15-27(20)33)16-26(28(34)35)32-29(36)38-18-25-23-13-6-4-11-21(23)22-12-5-7-14-24(22)25/h4-15,17,25-26H,16,18H2,1-3H3,(H,32,36)(H,34,35)/t26-/m1/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ADOHASQZJSJZBT-AREMUKBSSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)N1C=C(C2=CC=CC=C21)CC(C(=O)O)NC(=O)OCC3C4=CC=CC=C4C5=CC=CC=C35 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(C)(C)OC(=O)N1C=C(C2=CC=CC=C21)C[C@H](C(=O)O)NC(=O)OCC3C4=CC=CC=C4C5=CC=CC=C35 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C31H30N2O6 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60583788 | |
| Record name | 1-(tert-Butoxycarbonyl)-N-{[(9H-fluoren-9-yl)methoxy]carbonyl}-D-tryptophan | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60583788 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
526.6 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
Fmoc-D-Trp(Boc)-OH | |
CAS RN |
163619-04-3 | |
| Record name | 1-(tert-Butoxycarbonyl)-N-{[(9H-fluoren-9-yl)methoxy]carbonyl}-D-tryptophan | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60583788 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | (R)-2-((((9H-fluoren-9-yl)methoxy)carbonyl)amino)-3-(1-(tert-butoxycarbonyl)-1H-indol-3-yl)propanoic acid | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



